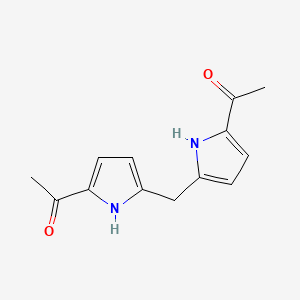
1,1'-(5,5'-Methylenebis(1H-pyrrole-5,2-diyl))diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(5,5’-Methylenebis(1H-pyrrole-5,2-diyl))diethanone is an organic compound characterized by its unique structure, which includes two pyrrole rings connected by a methylene bridge and each pyrrole ring substituted with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5,5’-Methylenebis(1H-pyrrole-5,2-diyl))diethanone typically involves the following steps:
Formation of Pyrrole Rings: Pyrrole rings can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Methylene Bridge Formation: The methylene bridge can be introduced by reacting the pyrrole rings with formaldehyde in the presence of an acid catalyst.
Ethanone Substitution:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-(5,5’-Methylenebis(1H-pyrrole-5,2-diyl))diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Diketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1,1’-(5,5’-Methylenebis(1H-pyrrole-5,2-diyl))diethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 1,1’-(5,5’-Methylenebis(1H-pyrrole-5,2-diyl))diethanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methylene bridge and ethanone groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Methylenebis(1H-pyrrole-2,5-diyl))diethanone: Similar structure but with different substitution patterns on the pyrrole rings.
1,1’-(Methylenebis(1H-pyrrole-3,4-diyl))diethanone: Another structural isomer with different positions for the methylene bridge and ethanone groups.
Uniqueness
1,1’-(5,5’-Methylenebis(1H-pyrrole-5,2-diyl))diethanone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-[5-[(5-acetyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C13H14N2O2/c1-8(16)12-5-3-10(14-12)7-11-4-6-13(15-11)9(2)17/h3-6,14-15H,7H2,1-2H3 |
InChI Key |
IVVJOABUTUNADW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(N1)CC2=CC=C(N2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12037139.png)
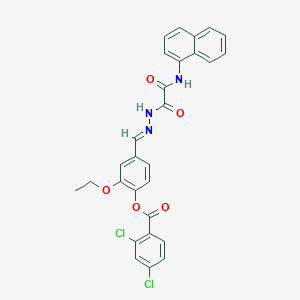
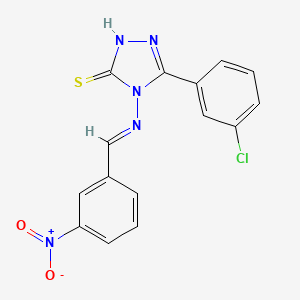

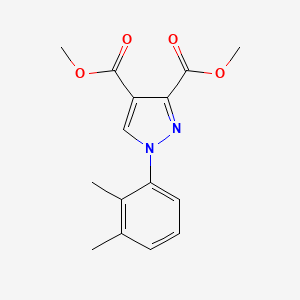
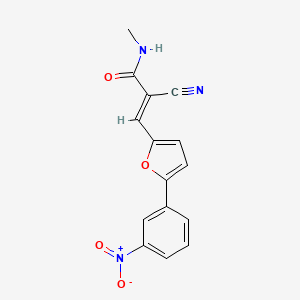

![Ethyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate](/img/structure/B12037184.png)
![Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12037185.png)
![[5-(4-Nitrophenyl)furan-2-yl]methyl acetate](/img/structure/B12037191.png)
![(5E)-5-(2,4-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12037192.png)
![(1E,2Z)-2-Bromo-3-phenyl-2-propenal [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12037195.png)
